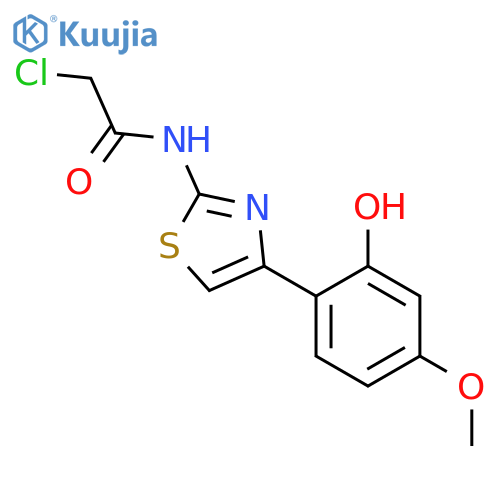

Cas no 205928-31-0 (2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide)

2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

- C12H11ClN2O3S

- 205928-31-0

- Z104496786

- EN300-14106

- G52714

- AKOS030685719

- UPCMLD0ENAT5592515:001

- CS-0234352

- 2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide

-

- インチ: InChI=1S/C12H11ClN2O3S/c1-18-7-2-3-8(10(16)4-7)9-6-19-12(14-9)15-11(17)5-13/h2-4,6,16H,5H2,1H3,(H,14,15,17)

- InChIKey: XSKCWVQXTYHMOQ-UHFFFAOYSA-N

計算された属性

- 精确分子量: 298.0178911Da

- 同位素质量: 298.0178911Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 19

- 回転可能化学結合数: 4

- 複雑さ: 321

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.7Ų

- XLogP3: 2.4

2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C387285-250mg |

2-Chloro-N-[4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-Yl]Acetamide |

205928-31-0 | 250mg |

$ 365.00 | 2022-06-06 | ||

| Enamine | EN300-14106-0.1g |

2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

205928-31-0 | 95% | 0.1g |

$152.0 | 2023-04-29 | |

| TRC | C387285-25mg |

2-Chloro-N-[4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-Yl]Acetamide |

205928-31-0 | 25mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-14106-2.5g |

2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

205928-31-0 | 95% | 2.5g |

$1034.0 | 2023-04-29 | |

| Enamine | EN300-14106-10.0g |

2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

205928-31-0 | 95% | 10g |

$2269.0 | 2023-04-29 | |

| Enamine | EN300-14106-5000mg |

2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

205928-31-0 | 95.0% | 5000mg |

$1530.0 | 2023-09-30 | |

| Enamine | EN300-14106-2500mg |

2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

205928-31-0 | 95.0% | 2500mg |

$1034.0 | 2023-09-30 | |

| Aaron | AR019P7Q-1g |

2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

205928-31-0 | 95% | 1g |

$751.00 | 2025-02-14 | |

| Aaron | AR019P7Q-500mg |

2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

205928-31-0 | 95% | 500mg |

$585.00 | 2025-02-14 | |

| Enamine | EN300-14106-100mg |

2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |

205928-31-0 | 95.0% | 100mg |

$152.0 | 2023-09-30 |

2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide 関連文献

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamideに関する追加情報

Introduction to 2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide (CAS No. 205928-31-0)

2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide, identified by its CAS number 205928-31-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its chloro-substituted thiazole core and the presence of hydroxyl and methoxy groups on the aromatic ring, contribute to its unique chemical properties and biological interactions.

The thiazole scaffold is a crucial pharmacophore in drug design, exhibiting a wide range of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of a chloro group at the 2-position of the thiazole ring enhances the electrophilicity of the molecule, making it more reactive in various biochemical pathways. Additionally, the 2-hydroxy-4-methoxyphenyl moiety on the nitrogen atom of the thiazole ring adds another layer of complexity to its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the binding affinities and mechanisms of action of such compounds more effectively. Studies have shown that 2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide exhibits promising interactions with enzymes and receptors involved in cancer progression. Specifically, its ability to modulate the activity of kinases and other signaling proteins has been highlighted in preclinical studies.

In the realm of oncology research, thiazole derivatives have been extensively studied for their potential as chemotherapeutic agents. The structural motif of 2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide aligns well with known pharmacophores that inhibit tumor growth by interfering with critical cellular pathways. For instance, its interaction with tyrosine kinases has been implicated in its ability to induce apoptosis in cancer cells. Furthermore, the presence of hydroxyl and methoxy groups on the aromatic ring suggests possible roles in redox regulation and enzyme inhibition.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex thiazole framework efficiently. The chloro-substituent at the 2-position is particularly sensitive to reaction conditions, necessitating careful optimization to prevent unwanted side reactions.

Pharmacokinetic studies have begun to elucidate how 2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide behaves within biological systems. Initial findings suggest that it exhibits moderate solubility in water and lipids, which could influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for designing effective dosing regimens and predicting potential drug-drug interactions.

The compound's potential as an anti-inflammatory agent has also been explored. Inflammatory processes are closely linked to various chronic diseases, including cardiovascular disorders and neurodegenerative conditions. By targeting key inflammatory pathways such as NF-κB and MAPK signaling cascades, 2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide may offer therapeutic benefits beyond cancer treatment. Preclinical data indicate that it can suppress pro-inflammatory cytokine production in vitro.

Investigations into the compound's mechanism of action have revealed intriguing insights into its molecular interactions. Using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers have been able to visualize how 2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide binds to its target proteins. These structural insights are invaluable for drug optimization efforts aimed at enhancing potency and selectivity.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are derived from natural compounds or their analogs. The structural features of thiazole derivatives, including those present in 2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide, often mirror motifs found in biologically active natural products. This alignment suggests that such compounds may be optimized further by leveraging natural product-inspired design principles.

As research continues to uncover new therapeutic applications for this class of compounds, clinical trials are being planned to evaluate their safety and efficacy in human populations. The development pipeline for new drugs remains competitive, but innovative molecules like 2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide hold promise for addressing unmet medical needs across multiple disease areas.

In conclusion,205928-31-0 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and demonstrated biological activities. Ongoing research efforts aim to refine synthetic methodologies while exploring novel therapeutic applications through preclinical studies and clinical trials.

205928-31-0 (2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide) Related Products

- 948595-09-3((2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate)

- 2138586-19-1(5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one)

- 886953-17-9(N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 896680-77-6(2-(3,5-dichlorobenzamido)thiophene-3-carboxamide)

- 2172434-71-6(tert-butyl 3-(fluorosulfonyl)methyl-4-(thiophen-3-yl)pyrrolidine-1-carboxylate)

- 341021-30-5(N-(3-acetylphenyl)morpholine-4-carboxamide)

- 2167546-25-8(Tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate)

- 1797631-29-8(2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one)

- 72621-26-2(Benzaldehyde, 3-(4-bromobutoxy)-)

- 88280-89-1(3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-)